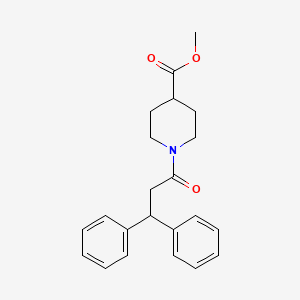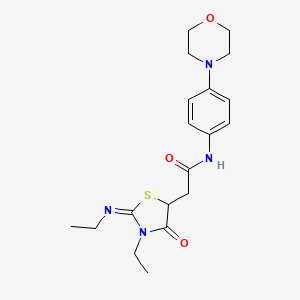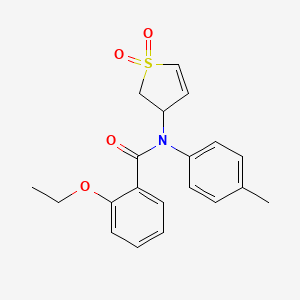
N~3~-(2,4-dimethoxybenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N~3~-(2,4-dimethoxybenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide” is a complex organic molecule. It contains several functional groups including an amide group, a cinnoline group, and methoxy groups attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Unfortunately, without specific research or data on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the methoxy groups could potentially be demethylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could potentially increase its polarity, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis Methods
Research has led to efficient synthesis methods for compounds structurally related to N
3-(2,4-dimethoxybenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide, showcasing their potential for further chemical exploration and application. For instance, an efficient synthesis route for (±)-latifine dimethyl ether was developed, illustrating the manipulation of dimethoxybenzyl-related compounds for the synthesis of complex molecules (Gore & Narasimhan, 1988).Protecting Group Applications
The 3,4-dimethoxybenzyl moiety has been utilized as a novel N-protecting group, demonstrating its versatility in chemical synthesis. This approach facilitates smooth elimination processes, highlighting the compound's utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Structural and Interaction Studies
- Intramolecular Hydrogen Bonding: Studies on oxamide derivatives, including those with dimethoxybenzyl moieties, have provided insights into the role of intramolecular hydrogen bonding in stabilizing molecular structures. This research contributes to understanding the structural behavior of similar compounds (Martínez-Martínez et al., 1998).
Biological and Pharmacological Applications
- Anticancer and Enzyme Inhibition: Derivatives of dimethoxybenzyl and related structures have shown promise in anticancer research and as enzyme inhibitors. For example, aromatic sulfonamide inhibitors targeting carbonic anhydrases have been developed, displaying significant inhibitory activities and highlighting the therapeutic potential of these compounds (Supuran, Maresca, Gregáň, & Remko, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenylcinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-18-13-12-16(21(14-18)31-2)15-25-24(29)22-23(28)19-10-6-7-11-20(19)27(26-22)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFORNISJEGNHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
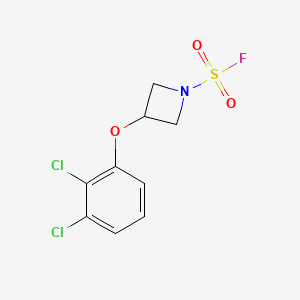
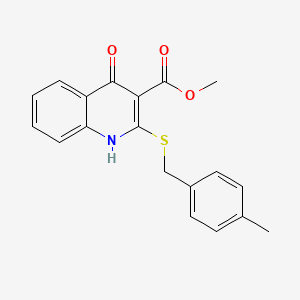
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)
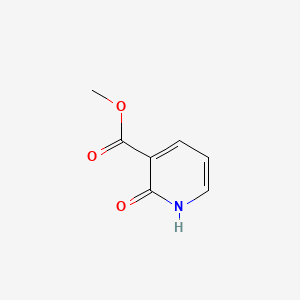
![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)

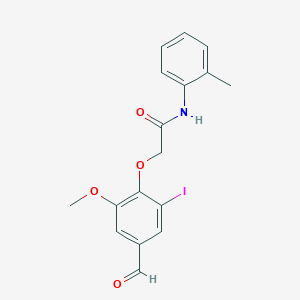
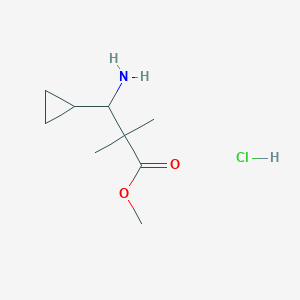
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)

